1-(2-Pyridinyl)benzotriazole

Beschreibung

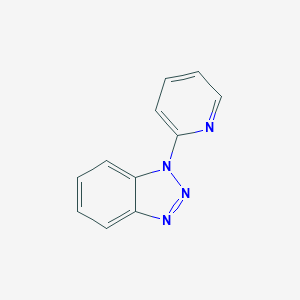

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-pyridin-2-ylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4/c1-2-6-10-9(5-1)13-14-15(10)11-7-3-4-8-12-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWBWUGSSFRASR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70157191 | |

| Record name | 1-(2'-Pyridyl)benzo-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13174-93-1 | |

| Record name | 1-(2'-Pyridyl)benzo-1,2,3-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013174931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2'-Pyridyl)benzo-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Pyridinyl Benzotriazole and Its Derivatives

Nucleophilic Aromatic Substitution Approaches for 1-(2-Pyridinyl)benzotriazole Synthesis

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of this compound. This approach involves the substitution of a leaving group on an aromatic ring by a nucleophile. In the context of this compound synthesis, this typically involves the benzotriazole (B28993) anion acting as the nucleophile, attacking an electron-deficient pyridine (B92270) ring.

Reaction of 1H-benzo[d]benchchem.comgre.ac.uknih.govtriazole with 2-(pyridin-2-yldisulfanyl)ethyl chloroformate

A specific synthetic route involves the reaction of 1H-benzo[d] gre.ac.uknih.govtriazole with 2-(pyridin-2-yldisulfanyl)ethyl chloroformate. This reaction is typically performed under basic conditions in an inert atmosphere to prevent unwanted side reactions like oxidation. The process results in the formation of 1H-Benzo[d] gre.ac.uknih.govtriazol-1-yl (2-(pyridin-2-yldisulfanyl)ethyl) carbonate. This compound serves as a building block for more complex molecules.

Alkylation of 2-bromopyridine (B144113) and benzotriazole

A high-yielding, one-step method for synthesizing 1-(2-pyridyl)benzotriazole (pyb) is through the alkylation reaction of 2-bromopyridine and benzotriazole. gre.ac.uksigmaaldrich.com This reaction can be performed using toluene (B28343) as a solvent. sigmaaldrich.com The use of microwave irradiation has been shown to improve both the reaction rate and the yield. gre.ac.uk

| Reactants | Solvent | Conditions | Product | Yield | Reference |

| 2-bromopyridine, Benzotriazole | Toluene | Conventional Heating | This compound | High | gre.ac.uksigmaaldrich.com |

| 2-bromopyridine, Benzotriazole | - | Microwave Irradiation | This compound | Improved | gre.ac.uk |

Aromatic nucleophilic substitution of C-bonded halides by benzotriazole

A general and effective method for the synthesis of this compound and its derivatives is the aromatic nucleophilic substitution of carbon-bonded halides by benzotriazole. rsc.org This method, reported by Katritzky and co-workers, has been successfully used to obtain 1-(pyridin-2-yl)benzotriazole and 1-(pyrimidin-2-yl)benzotriazole. rsc.org The reaction involves the displacement of a halide from an aromatic ring by the benzotriazole nucleophile. This approach is versatile and has been applied to synthesize a variety of N-aryl benzotriazoles. For instance, the reaction of activated aryl halides with 1H-benzotriazole can lead to the formation of 1-arylbenzotriazoles. ijariie.com

Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemical practices, green chemistry approaches are being integrated into the synthesis of this compound and its derivatives. These methods aim to reduce waste, minimize energy consumption, and use less hazardous substances.

Microwave-assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. nih.govsemanticscholar.org It is considered a branch of green chemistry due to its potential for pollution-free and eco-friendly chemical transformations. nih.govsemanticscholar.org In the synthesis of benzotriazole derivatives, microwave irradiation has been shown to lead to higher yields in significantly shorter reaction times. nih.govsemanticscholar.org For instance, the alkylation of 2-bromopyridine with benzotriazole to form 1-(2-pyridyl)benzotriazole shows improved yield and a faster rate when conducted under microwave irradiation. gre.ac.uk The direct heating of reactants and solvents by microwaves avoids the creation of hot surfaces on the reaction vessel, which can cause decomposition of products and reagents. nih.govsemanticscholar.org

| Synthesis Method | Reactants | Reaction Time | Yield | Reference |

| Conventional Heating | 2-bromopyridine, Benzotriazole | Longer | Good | gre.ac.uk |

| Microwave-assisted | 2-bromopyridine, Benzotriazole | Shorter | Improved | gre.ac.uk |

| Conventional Synthesis (General Benzotriazole Derivatives) | Various | 3-6 hours | Lower | semanticscholar.org |

| Microwave-assisted Synthesis (General Benzotriazole Derivatives) | Various | 3-6.5 minutes | Higher | semanticscholar.org |

Ultrasonication Techniques

Ultrasonication is another green chemistry technique that has been successfully applied to the synthesis of benzotriazole derivatives. scholarsresearchlibrary.comresearchgate.net This method utilizes the energy of sound waves to promote chemical reactions. nih.gov The advantages of using ultrasound include shorter reaction times, operational simplicity, straightforward work-up procedures, and its environmentally friendly nature. researchgate.net While specific applications to this compound are not detailed in the provided context, the successful synthesis of other benzotriazole derivatives under ultrasonic conditions suggests its potential applicability. scholarsresearchlibrary.comresearchgate.net For example, a variety of 1,2,3-triazoles have been synthesized in high yields under ultrasonic conditions using a copper(I) complex as a catalyst in water. nih.govacs.org This highlights the potential for developing sustainable, ultrasound-mediated syntheses for this compound.

Solvent-free Reaction Conditions

The development of solvent-free reaction conditions aligns with the principles of green chemistry, aiming to reduce environmental impact by eliminating harmful organic solvents. These methods often lead to shorter reaction times, simpler work-up procedures, and improved yields. scholarsresearchlibrary.com

Microwave irradiation is a prominent technique used for solvent-free synthesis of benzotriazole derivatives. scholarsresearchlibrary.comresearchgate.net In a study on the N-alkylation of benzotriazole, reactions were carried out with and without solvents under microwave irradiation. The solvent-free approach consistently resulted in higher yields and significantly shorter reaction times compared to conventional heating methods or even microwave-assisted reactions that included a solvent. scholarsresearchlibrary.comresearchgate.net For example, the synthesis of N-alkylated benzotriazoles showed yields of 90-97% in as little as 20-30 seconds under solvent-free microwave conditions, compared to 85-88% yields over 40-50 seconds when a solvent was used. researchgate.net

Another approach involves the simple heating of a mixture of benzotriazole and the corresponding halide. This method has been successfully applied to the synthesis of various N-substituted benzotriazoles. The elimination of solvent simplifies the process, reduces waste, and can be more cost-effective. researchgate.net These solvent-free methods are particularly advantageous for their operational simplicity and eco-friendly nature. scholarsresearchlibrary.com

Regioselective Synthesis of N-substituted Benzotriazole Derivatives

A significant challenge in the synthesis of N-substituted benzotriazoles is controlling the regioselectivity, as substitution can occur at either the N1 or N2 position of the triazole ring. The electronic and steric properties of the reactants, along with the reaction conditions, dictate the isomeric ratio of the products.

The synthesis of 1-(2-nitrophenyl)-1H-benzotriazoles, a class of compounds structurally related to the pyridinyl derivative, demonstrates the importance of temperature in controlling regioselectivity. When reacting 1H-benzotriazole with 1-chloro-2-nitroarenes, carrying out the substitution at a temperature of at least 110 °C is crucial for favoring the formation of the N1 isomer. mdpi.comjraic.com At lower temperatures, such as 95 °C, significant amounts of the isomeric 2-(2-nitroaryl)-2H-benzotriazoles are formed. jraic.com

Ionic liquids have also been employed to achieve high regioselectivity. In the absence of any added base, the reaction of benzotriazole with alkyl halides in the ionic liquid [Bmim][BF4] affords the N1-substituted benzotriazole with high selectivity, achieving N1/N2 isomer ratios of more than 15:1. clockss.org This method provides a simple and efficient pathway to N1-substituted isomers.

Conversely, specific catalytic systems have been developed to favor the N2 isomer. Rhodium(II)-catalyzed N2-arylation of benzotriazole using diazonaphthoquinone as the coupling partner shows high selectivity for the N2 position. chemrxiv.orgrsc.org Similarly, palladium-catalyzed arylations have been explored, though the regioselectivity can be highly dependent on the specific triazole substrate. While some 1,2,3-triazoles undergo highly N2-selective arylation with this method, benzotriazole itself can yield a nearly 1:1 mixture of N1 and N2 isomers under certain palladium-catalyzed conditions. nih.gov Alkynylation of the potassium salt of benzotriazole with silylethynyliodonium triflates has also been shown to produce the N2-substituted isomer with high regioselectivity. nih.gov

Advanced Synthetic Strategies and Optimization for Yield and Selectivity

To improve the efficiency and control over the synthesis of N-substituted benzotriazoles, advanced strategies focusing on catalyst optimization and novel reaction pathways have been developed. These methods aim to maximize both chemical yield and regioselectivity.

One advanced, transition-metal-free strategy involves the [3+2] annulation of arynes with sodium azide. acs.orgnih.govacs.org This method generates the benzotriazole ring structure itself. Interestingly, the choice of fluoride (B91410) source and solvent can direct the reaction towards either N-H or N-aryl benzotriazoles. For instance, using potassium fluoride (KF) in tetrahydrofuran (B95107) (THF) in an open-flask reaction leads to the formation of N-aryl benzotriazoles. acs.orgnih.govacs.orgresearchgate.net

Catalyst optimization is central to many modern synthetic routes. In the Rh(II)-catalyzed N2-arylation of benzotriazole, a screening of various catalysts and conditions revealed that Rh2(esp)2 was superior to other rhodium catalysts like Rh2(OAc)4. chemrxiv.org Optimizing the temperature to 80 °C and using 1 mol% of the Rh2(esp)2 catalyst resulted in a high yield (86%) of the desired N2-arylated product with excellent selectivity. chemrxiv.org

Copper-catalyzed reactions have also been optimized for the one-pot synthesis of 1-arylbenzotriazoles from 1-acyl-1H-1,2,3-benzotriazoles and diaryliodonium salts. This approach involves a tandem reaction sequence of N-deacylation followed by N-arylation. The method demonstrates good tolerance for diverse functional groups and provides a feasible alternative arylation pathway. sci-hub.se

Furthermore, the synthesis of benzotriazolyl alkyl esters (BAEs) has been achieved through a novel method using N-acylbenzotriazoles and dichloromethane (B109758) (DCM) as a methylene (B1212753) (C1) source. nih.govrsc.org By screening various solvents and bases, acetonitrile (B52724) (ACN) and DCM were identified as optimal solvents, with DMAP as an effective base, affording the product in up to 93% yield. nih.govrsc.org This highlights how systematic optimization of reaction parameters is crucial for achieving high efficiency in synthetic transformations. nih.gov

Coordination Chemistry of 1 2 Pyridinyl Benzotriazole As a Ligand

Monodentate, Bidentate, and Bridging Coordination Modes of 1-(2-Pyridinyl)benzotriazole

This compound exhibits remarkable versatility in its coordination to metal ions, capable of adopting several distinct binding modes. Research has demonstrated that this ligand can function in monodentate, bidentate (chelating), and bridging capacities. researchgate.net In its bidentate mode, it typically coordinates to a metal center through the nitrogen atom of the pyridine (B92270) ring and one of the nitrogen atoms of the triazole ring, forming a stable chelate ring. gre.ac.uknih.gov The specific coordination mode adopted often depends on the metal ion, the other ligands present in the coordination sphere, and the reaction conditions. This flexibility makes it a valuable ligand in the construction of diverse coordination compounds, from simple mononuclear complexes to intricate polynuclear assemblies. researchgate.net

Complexation with Transition Metals

The unique electronic and structural features of this compound make it an effective ligand for complexation with various transition metals. Its interactions with copper and silver, in particular, have been subjects of detailed investigation, revealing interesting stereochemical controls and potential applications.

The interaction of this compound with copper(I) is a key aspect of its chemistry, particularly in catalytic applications. Although the isolation of stable, well-characterized Cu(I) complexes with this ligand has proven challenging, transient Cu(I) species have been identified as crucial intermediates. gre.ac.uk For instance, in the A³ coupling reaction catalyzed by a copper(II)-pyb complex, a catalytically active {Cu(I)(pyb)(OTf)} species is formed in situ. gre.ac.uk This occurs through the reduction of the copper center, which is accompanied by ligand dissociation. gre.ac.uk The extended π-system of the ligand helps to accommodate charge density changes during the Cu(II)/Cu(I) redox process. gre.ac.uk

This compound readily forms stable complexes with copper(II). The reaction of copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) with two equivalents of the ligand in acetonitrile (B52724) yields the complex [Cu(pyb)₂(OTf)₂]·2(CH₃CN). gre.ac.uknih.gov In this complex, the copper ion is situated in the center of an octahedron, with the two pyb ligands occupying the equatorial positions and two triflate anions in the axial positions. gre.ac.uk

Table 1: Selected Crystallographic Data for [Cu(pyb)₂(OTf)₂]·2(CH₃CN)

| Parameter | Value |

|---|---|

| Chemical Formula | C₃₀H₂₄CuF₆N₈O₆S₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.2861(3) |

| b (Å) | 17.5135(6) |

| c (Å) | 11.2891(4) |

| β (°) | 108.649(2) |

Data sourced from a study on the structural and electronic control of the ligand in copper chemistry. gre.ac.uk

A defining feature of the coordination of this compound to copper(II) is the exclusive formation of the trans isomer. gre.ac.uknih.gov This stereochemical outcome is dictated by the labile character of the bridging nitrogen atom in the benzotriazole (B28993) moiety. gre.ac.uk This atom imposes a steric and electronic environment that strongly favors the arrangement of the two bidentate ligands on opposite sides of the copper center in the equatorial plane. gre.ac.uknih.gov This contrasts with more traditional bidentate ligands like 2,2'-bipyridine (B1663995), which can often form both cis and trans isomers with Cu(II). gre.ac.uk

The same lability of the bridging nitrogen atom that enforces trans-coordination also imparts a degree of semi-flexibility and rotational freedom to the ligand. gre.ac.uk This flexibility is crucial for the catalytic activity of the copper complex. The ability of the ligand to rotate allows for the necessary structural rearrangements during the catalytic cycle, facilitating substrate binding and activation. gre.ac.uknih.gov Specifically, this ligand rotation plays a role in the formation of the transient Cu(I) species required for processes like the A³ coupling reaction, by enabling the activation of the C-H bond of an alkyne substrate. gre.ac.uknih.gov

The coordination of this compound to silver(I) has led to the development of compounds with notable biological activity. rsc.org Silver compounds, in general, are well-known for their antimicrobial properties. nih.govmdpi.com The combination of silver ions with N-heterocyclic ligands like this compound can produce new chemical entities with potentially enhanced or novel biological profiles. rsc.orgnih.gov

A silver(I) compound synthesized from this compound and a triflate anion has been identified as having interesting antimicrobial properties. rsc.org In a study screening five different Ag(I) compounds derived from various N,N'-bidentate 1-heteroaryl benzotriazole ligands, only the complex based on the 1-(2-pyridyl)benzotriazole ligand showed significant antimicrobial activity. rsc.org This highlights the critical role of the specific ligand structure in determining the biological efficacy of the resulting silver complex. The development of such compounds marks the introduction of a new class of Ag(I) agents in medicinal inorganic chemistry. rsc.org

Table 2: Antimicrobial Activity of a this compound Silver(I) Compound

| Compound | Anion | Antimicrobial Properties |

|---|

This table summarizes findings from a preliminary antimicrobial screening. rsc.org

Ruthenium(II) Complexes and Electron-Acceptor Properties

The ligand 1-(pyridin-2-yl)-1H-benzo[d] researchgate.netresearchgate.nettandfonline.comtriazole (BTZ-2P) has been instrumental in the synthesis of discrete octahedral tris-homoleptic ruthenium(II) complexes, such as Ru(BTZ-2P)₃₂. researchgate.net Detailed studies of this complex have highlighted the strong electron-acceptor (π-acceptor) properties of the BTZ-2P ligand, which are notably greater than those of the classic 2,2'-bipyridine ligand. researchgate.net

The robust π-acceptor nature of BTZ-2P leads to a significant stabilization of the Highest Occupied Molecular Orbital (HOMO) and destabilization of the Lowest Unoccupied Molecular Orbital (LUMO) in the resulting ruthenium complex. This electronic perturbation has two major consequences:

An anodic shift (an increase) in the Ru(II)/Ru(III) redox potential.

A blue shift (a shift to shorter wavelength) of the Metal-to-Ligand Charge Transfer (MLCT) band in its absorption spectrum when compared to the analogous ruthenium(II) tris-bipyridine complex. researchgate.net

These characteristics indicate that the BTZ-2P ligand can effectively stabilize low-valent transition metal centers, opening avenues for its use in various photochemical and electrochemical applications. researchgate.net

Palladium Complexes

This compound also forms stable complexes with palladium(II). For instance, a palladium(II) complex was synthesized by reacting the ligand with PdCl₂ in toluene (B28343). researchgate.net These complexes have demonstrated significant catalytic activity. Research has shown their effectiveness in the hydrogenation of various alkenes, including styrene, cyclohexene, and 1-octene, under continuous flow conditions. researchgate.net The catalysts exhibit high activity and can be reused for multiple cycles without a significant loss in performance. researchgate.net Furthermore, related palladium complexes incorporating benzotriazole derivatives have been successfully employed as catalysts in Mizoroki-Heck cross-coupling reactions. redalyc.orgredalyc.org

Structural Characterization of Metal-1-(2-Pyridinyl)benzotriazole Complexes

A comprehensive understanding of the properties and reactivity of metal-1-(2-pyridinyl)benzotriazole complexes relies on their thorough structural characterization through various spectroscopic and analytical methods.

X-ray Crystallography for Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction is a powerful tool for elucidating the precise three-dimensional structure of these complexes. For the tris-homoleptic Ru(II) complex, [Ru(BTZ-2P)₃]²⁺, crystallographic analysis has confirmed the bidentate coordination of the BTZ-2P ligand to the ruthenium center, providing key data on bond lengths and angles that underscore the metal-ligand bonding characteristics. researchgate.net

In the solid state, the packing of these complexes is often influenced by weak intermolecular interactions. For instance, in related nickel complexes with pyridyl-triazole ligands, the highly polar 1,2,3-triazole ring participates in extended weak intermolecular C-H···Br interactions, leading to the formation of a 3-D network. nih.gov Similarly, π–π stacking between benzotriazole groups of adjacent molecules is another common intermolecular interaction observed in the crystal structures of related compounds. researchgate.net

NMR Spectroscopy for Regiochemistry and Substituent Positions

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is fundamental for characterizing these complexes in solution. It provides detailed information about the chemical environment of the atoms within the molecule, confirming the regiochemistry of ligand coordination and the positions of any substituents. The ¹H NMR spectra of palladium complexes with this compound and related ligands typically show signals for aromatic protons in the range of δ 7.20-8.80 ppm. researchgate.net While coordination to the metal center can induce shifts in the proton signals, these changes are not always substantial. researchgate.net Nevertheless, NMR remains an indispensable tool for confirming the structural integrity of the complexes in solution.

UV-Vis Spectroscopy for Electronic Properties and Transitions

UV-Vis absorption spectroscopy is employed to probe the electronic properties of metal-1-(2-pyridinyl)benzotriazole complexes. The spectra arise from electronic transitions between molecular orbitals. fiveable.me For transition metal complexes, the most significant features are often the d-d transitions and charge-transfer bands. fiveable.menyu.edu

In the case of the [Ru(BTZ-2P)₃]²⁺ complex, the UV-Vis spectrum is characterized by an intense MLCT band. researchgate.net A notable feature is the blue shift of this band compared to the analogous [Ru(bpy)₃]²⁺ complex, which serves as strong evidence for the superior π-acceptor capability of the BTZ-2P ligand. researchgate.net This shift indicates a larger energy gap between the metal-based HOMO and the ligand-based LUMO, a direct consequence of the ligand's electronic properties.

Table 1: Spectroscopic and Electrochemical Data for Ruthenium(II) Complexes

| Complex | λ_max (MLCT) | E₁/₂ (Ru³⁺/²⁺) |

|---|---|---|

[Ru(BTZ-2P)₃]²⁺ |

428 nm | 1.72 V vs SCE |

[Ru(bpy)₃]²⁺ |

452 nm | 1.26 V vs SCE |

Data sourced from Dey et al. (2020). researchgate.net

Electrochemistry and Redox Potentials

Electrochemical methods, such as cyclic voltammetry (CV), are used to investigate the redox behavior of these metal complexes. The redox potential of a complex is highly sensitive to the nature of the ligands coordinated to the metal center. nih.govnih.gov For the [Ru(BTZ-2P)₃]²⁺ complex, electrochemical studies reveal a quasi-reversible oxidation wave corresponding to the Ru(II)/Ru(III) couple. researchgate.net The potential for this process is significantly shifted to a more positive value (anodically shifted) compared to the [Ru(bpy)₃]²⁺ complex. researchgate.net This anodic shift is a direct electrochemical confirmation of the strong electron-withdrawing and π-accepting nature of the this compound ligand, which makes the ruthenium center more difficult to oxidize. researchgate.net

Mass Spectrometry (ESI-MS) for Purity and Molecular Weight

Electrospray Ionization Mass Spectrometry (ESI-MS) is a crucial analytical technique for confirming the molecular weight and assessing the purity of coordination complexes involving the this compound (pyb) ligand. This soft ionization method is particularly well-suited for analyzing large, thermally labile molecules like metal complexes, as it typically keeps the ligand and metal center intact, allowing for the detection of the molecular ion.

In the analysis of metal complexes, ESI-MS spectra often show peaks corresponding to the intact complex cation. For instance, the copper(II) complex, trans-[Cu(II)(pyb)2(OTf)2], has been successfully characterized using ESI-MS. gre.ac.uk The resulting spectrum provides experimental validation of the complex's formation and composition.

The fragmentation patterns observed in the ESI-MS/MS spectra of related metal-triazole complexes can offer valuable structural information. sapub.orgresearchgate.net Generally, the initial fragmentation involves the loss of counter-ions or weakly bound solvent molecules. Subsequent fragmentation may involve the sequential loss of ligands or cleavage within the ligand itself. nih.gov For example, in the mass spectrum of a cobalt(II) acetate (B1210297) complex with a benzotriazole derivative, the molecular ion peak [M]⁺ was observed, followed by fragmentation corresponding to the loss of an acetate ion and then a ligand molecule. sapub.org These predictable fragmentation pathways are instrumental in elucidating the structure of novel complexes. nih.gov

The specific ions observed and their relative abundances can depend on various factors, including the stability of the complex, the nature of the metal and other coordinated ligands, and the instrumental conditions. nih.govnih.gov

Table 1: Representative ESI-MS Data for a Benzotriazole-Derivative Metal Complex

| Ion Fragment | m/z Value | Interpretation |

| [CoL2(CH3COO)2]⁺ | 415 | Molecular Ion (M⁺) |

| [CoL2(CH3COO)]⁺ | 356 | Loss of one acetate group from M⁺ |

| [CoL(CH3COO)2]⁺ | 296 | Loss of one ligand molecule from M⁺ |

| [Co(CH3COO)]⁺ | 177 | Loss of both ligands and one acetate group from M⁺ |

| Data derived from a study on a Co(II) complex with a benzotriazole derivative ligand (L). sapub.org |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and probe the coordination of the this compound ligand to a metal center. The comparison of the IR spectrum of the free ligand with that of the metal complex reveals characteristic shifts in vibrational frequencies, confirming coordination. up.ac.za

The this compound ligand contains two key heterocyclic systems, pyridine and benzotriazole, both of which have distinct IR absorption bands that are sensitive to metal coordination.

Pyridine Ring Vibrations: The vibrational modes of a free pyridine ligand are well-documented. up.ac.za Upon coordination to a metal through the pyridine nitrogen, certain ring vibrations shift to higher frequencies (a blue shift). up.ac.zamdpi.com A notable example is the ring breathing mode, which appears around 992 cm⁻¹ in free pyridine and typically shifts to over 1010 cm⁻¹ upon complexation. up.ac.za Other characteristic pyridine ring vibrations are also observed to shift, providing strong evidence of the pyridine moiety's involvement in bonding to the metal center. up.ac.zamdpi.com

Benzotriazole Ring Vibrations: The benzotriazole ring also exhibits characteristic vibrations. Detailed vibrational assignments for benzotriazoles have been established through experimental and computational studies. nih.gov Coordination through one of the nitrogen atoms of the triazole ring is expected to perturb these vibrations. For instance, shifts in the -C=N- and N-N stretching frequencies within the triazole ring upon complexation indicate its participation in the coordination sphere. sapub.org

Metal-Ligand Vibrations: In the far-infrared region of the spectrum (typically below 650 cm⁻¹), vibrations corresponding to the newly formed metal-nitrogen (M-N) bonds can often be observed. ethernet.edu.et The appearance of these new bands in the complex's spectrum, which are absent in the free ligand's spectrum, provides direct evidence of coordination.

Table 2: Characteristic IR Vibrational Shifts Upon Pyridine Coordination

| Vibrational Mode | Free Pyridine (cm⁻¹) | Coordinated Pyridine (cm⁻¹) | Interpretation |

| Ring Breathing | ~992 | >1010 | Blue shift indicates coordination |

| Ring Stretching | ~1583 | Higher frequency | Shift confirms metal-N bond |

| C-H in-plane bend | ~1030 | Higher frequency | Shift indicates coordination |

| Data is generalized from studies on pyridine-containing metal complexes. up.ac.za |

Influence of Ligand Design on Metal Coordination Environment and Electronic Structure

The unique design of this compound as a hybrid bidentate ligand significantly influences the resulting metal complex's coordination environment, stereochemistry, and electronic properties. gre.ac.ukresearchgate.net This N,N'-bidentate ligand combines the coordination characteristics of both a pyridine ring and a benzotriazole ring system, leading to specific structural and electronic outcomes. researchgate.net

A key feature of the this compound ligand is the nature of the linkage between the two heterocyclic rings. Unlike the more rigid 2,2'-bipyridine, this compound possesses conformational lability due to possible rotation around the central C-N bond. gre.ac.uk This semi-flexibility is a critical design element. For example, in a copper(II) complex, this lability was found to be a key parameter that forces the adoption of a trans isomeric form and allows for simultaneous ligand rotation. gre.ac.ukresearchgate.net This structural control, in turn, orchestrates the electronic properties of the catalyst, permitting alkyne binding and activation. gre.ac.uk

The electronic properties of the ligand, which combines a π-deficient pyridine ring with the electron-rich benzotriazole moiety, also play a crucial role. Studies on related ruthenium(II) and iron(II) complexes have shown that a 2-pyridinyl-benzotriazole ligand can act as a strong π-acceptor, even more so than the classic 2,2'-bipyridine ligand. researchgate.net This π-accepting character can stabilize low-valent transition metal centers and modulate the redox potential of the complex. The nitrogen atom of the pyridine group, in particular, can modulate charge distribution and flux within the complex. researchgate.net

Furthermore, the specific isomer of the ligand used can dramatically alter the final structure of a coordination polymer. It has been shown that the spatial position of the coordinating nitrogen donor in the pyridyl group of benzotriazol-1-yl-based pyridyl ligands plays a significant role in determining the final architecture of the resulting metal-organic complexes. benthamopen.com This highlights how subtle changes in ligand design can be used to engineer specific supramolecular structures. The steric and electronic properties imparted by the ligand design are also credited with influencing the reactivity of complexes in catalytic applications. rsc.org

Catalytic Applications of 1 2 Pyridinyl Benzotriazole Based Metal Complexes

A³ Coupling Reactions

The A³ coupling reaction, a three-component reaction involving an aldehyde, an amine, and a terminal alkyne, is a powerful, atom-economical method for synthesizing propargylamines. clinicaldigest.orgresearchgate.net These products are valuable intermediates in the synthesis of numerous biologically active compounds and heterocycles. nih.govmdpi.com Copper complexes featuring the 1-(2-Pyridinyl)benzotriazole ligand have proven to be highly effective catalysts for this transformation. researchgate.netgre.ac.uk

Specifically, the well-characterized complex [Cu(II)(pyb)₂(OTf)₂]·2(CH₃CN) has demonstrated notable efficacy in promoting the synthesis of a wide range of propargylamines. researchgate.netgre.ac.uk This reaction proceeds efficiently at room temperature, in the open air, and without the need for additives, highlighting the practical advantages of this catalytic system. gre.ac.ukgre.ac.uk The versatility of this catalyst has been demonstrated with various aldehydes, amines, and alkynes. gre.ac.uk

| Entry | Aldehyde | Amine | Alkyne | Yield (%) |

|---|---|---|---|---|

| 1 | Cyclohexanecarboxaldehyde | Aniline | Phenylacetylene | 85 |

| 2 | Benzaldehyde | Aniline | Phenylacetylene | 80 |

| 3 | 4-Nitrobenzaldehyde | Aniline | Phenylacetylene | 90 |

| 4 | Furfural | Aniline | Phenylacetylene | 75 |

| 5 | Cyclohexanecarboxaldehyde | Piperidine | Phenylacetylene | 95 |

| 6 | Cyclohexanecarboxaldehyde | Aniline | 4-Ethynylanisole | 82 |

The proposed mechanism for the A³ coupling reaction catalyzed by the [Cu(II)(pyb)₂(OTf)₂] complex involves a series of interconnected steps. gre.ac.uk Initially, the Cu(II) precatalyst is reduced in situ to a catalytically active Cu(I) species. gre.ac.ukgre.ac.uk This reduction is facilitated by the alkyne substrate. gre.ac.uk

The catalytic cycle is believed to proceed via two potential, interlinked pathways. gre.ac.uk A key step in both pathways is the formation of a copper acetylide intermediate through the activation of the alkyne's C-H bond. gre.ac.ukdocumentsdelivered.com Concurrently, the aldehyde and amine react to form an imine or an iminium ion. The copper acetylide then attacks the iminium ion, leading to the formation of the C-C bond and yielding the final propargylamine (B41283) product. mdpi.com The labile nature of the bridging nitrogen atom in the pyb ligand is crucial, as it allows for ligand rotation and facilitates the binding of the alkyne to the copper center. gre.ac.ukgre.ac.uk

The copper(II) complex, specifically trans-[Cu(II)(pyb)₂(OTf)₂], functions as a precatalyst. researchgate.netgre.ac.uk In its stable Cu(II) oxidation state, the complex is air-stable and easy to handle. researchgate.net Upon introduction to the reaction mixture, it is reduced to the active Cu(I) form, which then enters the catalytic cycle. gre.ac.ukgre.ac.uk The unique trans geometry imposed by the pyb ligand is a key factor in the catalytic activity. researchgate.netgre.ac.uk This is in contrast to similar complexes with ligands like 2,2'-bipyridine (B1663995), which form cis-octahedral geometries and show no catalytic activity under the same conditions. gre.ac.uk The pyb ligand, therefore, provides both structural and electronic control, orchestrating the formation of the transient Cu(I) species necessary for C-H activation of the alkyne. gre.ac.ukdocumentsdelivered.com

The A³ coupling reaction using the [Cu(pyb)₂(OTf)₂] catalyst has been optimized for efficiency. Initial studies demonstrated high yields over 24 hours at room temperature (25°C) in open air, using dichloromethane (B109758) (DCM) as the solvent. gre.ac.uk Further optimization revealed that by conducting the reaction under an argon atmosphere, the reaction time could be significantly reduced from 24 hours to just 2 hours, without compromising the yield. gre.ac.uk The standard reaction protocol involves a 1.5 mol% catalyst loading with a substrate ratio of aldehyde:amine:alkyne of 1:1.1:1.2. gre.ac.uk The use of molecular sieves is also noted in the optimized procedure. gre.ac.uk The reaction is effective across a range of solvents, but DCM was found to be optimal. gre.ac.uk

Oxidation of Aryl Olefins to Aromatic Carbonyl Compounds

Complexes of copper with benzotriazole-based ligands have demonstrated utility in oxidation reactions. researchgate.net Specifically, they have been successfully employed as catalysts for the oxidation of aryl olefins to the corresponding aromatic carbonyl compounds. researchgate.net This transformation is a valuable process in organic synthesis, providing a direct route to important carbonyl functionalities from readily available olefin precursors.

Transfer Hydrogenation of Aromatic Carbonyl Compounds

The same family of copper(II) complexes has also been applied to the transfer hydrogenation of aromatic carbonyl compounds, converting them into the corresponding alcohols. researchgate.net Transfer hydrogenation offers a practical alternative to using high-pressure hydrogen gas, often employing more accessible hydrogen donors like 2-propanol. While specific studies on this compound complexes for this reaction are noted, related ruthenium complexes with similar pyridyl-benzotriazole or pyridyl-benzoazole ligand frameworks have shown excellent activity for the transfer hydrogenation of ketones, suggesting the potential of this ligand class in reduction catalysis. acs.orgrsc.org

Metal-catalyzed C-C, C-N, C-O, and C-S Coupling Reactions

The versatility of the benzotriazole (B28993) scaffold as a ligand extends to a wide array of metal-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures. researchgate.net Palladium complexes incorporating 2-(1-Benzotriazolyl)pyridine, a structural isomer of the primary subject, have been reported as robust catalysts for several C-C coupling reactions, including the Suzuki, Heck, and Sonogashira reactions. mdpi.com These catalysts are also efficient for C-N and C-S bond formation. mdpi.com The strong σ-donating and π-accepting properties of the benzotriazole moiety help to stabilize the metal center throughout the catalytic cycle. researchgate.net The coordination chemistry of 1-(2-pyridyl)benzotriazole with metals like palladium, copper, and silver has been explored, revealing its capacity to act in chelating, monodentate, and bridging modes, which underpins its utility in diverse catalytic coupling processes. researchgate.net

Photoredox and N-Heterocyclic Carbene (NHC)-catalyzed Reactions

Currently, there is a lack of available research data specifically detailing the use of this compound-based metal complexes in photoredox and N-Heterocyclic Carbene (NHC)-catalyzed reactions. While these fields are of significant interest, studies have yet to be published that specifically employ this ligand in such catalytic cycles. General photoredox catalysis has been explored for the denitrogenation of benzotriazoles, and NHC-metal complexes are widely used in catalysis, but the specific involvement of this compound in these contexts remains an open area of investigation. bohrium.comfree.frmdpi.com

Catalysis with Emphasis on Ligand Flexibility and Stereoisomerism

The catalytic activity of metal complexes is profoundly influenced by the spatial arrangement of ligands around the metal center. The this compound ligand, with its linkage between the pyridine (B92270) and benzotriazole rings through a nitrogen atom, possesses a degree of semi-flexibility. acs.org This flexibility, combined with the potential for stereoisomerism in the resulting metal complexes, plays a crucial role in determining catalytic efficacy.

A notable example is the copper(II)-catalyzed A³ coupling reaction for the synthesis of propargylamines. A complex with the formula trans-[Cu(II)(pyb)₂(OTf)₂] (where pyb is this compound) has been shown to be an efficient pre-catalyst for this transformation. acs.org The bridging nitrogen atom of the ligand dictates a semi-flexible character, allowing for rotation that favors the formation of the trans-isomer. acs.org

In contrast, the analogous complex formed with 2,2'-bipyridine (bpy), a more rigid ligand, results in the cis-isomer, cis-[Cu(II)(bpy)₂(OTf)₂]. acs.org Comparative studies have revealed that the trans stereochemistry of the this compound complex is vital for its catalytic activity. The cis-isomer of the bpy complex fails to promote the A³ coupling reaction under similar conditions. acs.org This highlights that the specific three-dimensional structure enforced by the this compound ligand is essential for the formation of the active catalytic species. acs.org The flexibility allows for the in-situ generation of a catalytically active Cu(I) species, a process that is sterically hindered in the rigid cis complex. acs.org

This demonstrates that the subtle interplay of ligand flexibility and the resulting stereoisomerism can be a determining factor in the catalytic competence of a metal complex. The unique structural features of this compound provide a distinct advantage in this regard, enabling catalytic pathways that are inaccessible to complexes with more rigid ligand frameworks.

Regioselectivity and Substrate Scope in Catalytic Transformations

The this compound ligand has proven to be effective in a range of catalytic reactions, influencing not only the reaction rate but also the regioselectivity and tolerance to various functional groups on the substrates. Its application in both copper-catalyzed A³ coupling and palladium-catalyzed cross-coupling reactions showcases its versatility.

In the copper-catalyzed A³ coupling of aldehydes, amines, and alkynes, the trans-[Cu(II)(pyb)₂(OTf)₂] complex demonstrates a broad substrate scope. acs.org The reaction proceeds efficiently with a variety of aromatic, aliphatic, and heterocyclic aldehydes, as well as with both primary and secondary amines. Furthermore, terminal alkynes bearing both electron-donating and electron-withdrawing groups are well-tolerated, leading to the corresponding propargylamines in good to excellent yields. acs.org

| Aldehyde | Amine | Alkyne | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Piperidine | Phenylacetylene | 95 |

| 4-Methylbenzaldehyde | Piperidine | Phenylacetylene | 92 |

| 4-Methoxybenzaldehyde | Piperidine | Phenylacetylene | 96 |

| 4-Chlorobenzaldehyde | Piperidine | Phenylacetylene | 90 |

| 2-Thiophenecarboxaldehyde | Piperidine | Phenylacetylene | 85 |

| Benzaldehyde | Morpholine | Phenylacetylene | 93 |

| Benzaldehyde | Pyrrolidine | Phenylacetylene | 91 |

| Benzaldehyde | Piperidine | 1-Heptyne | 88 |

Beyond copper catalysis, this compound has been successfully employed as a robust bidentate ligand in palladium-catalyzed cross-coupling reactions. researchgate.net Its thermal stability and the donor ability of both the pyridine and benzotriazole nitrogen atoms make it an effective ligand for various transformations, including Suzuki, Heck, Fujiwara-Moritani, and Sonogashira couplings, as well as C-N and C-S bond-forming reactions. researchgate.net

For instance, in the Suzuki-Miyaura coupling, the palladium complex formed in situ with this compound effectively catalyzes the reaction between a range of aryl halides and arylboronic acids. The system exhibits good functional group tolerance, accommodating both electron-rich and electron-poor substrates.

| Aryl Halide | Arylboronic Acid | Reaction | Yield (%) |

|---|---|---|---|

| 4-Bromoanisole | Phenylboronic acid | Suzuki | 94 |

| 4-Bromotoluene | 4-Methoxyphenylboronic acid | Suzuki | 92 |

| 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | Suzuki | 88 |

| 4-Bromoanisole | Styrene | Heck | 90 |

| 1-Iodo-4-nitrobenzene | Phenylacetylene | Sonogashira | 85 |

| 4-Bromotoluene | Aniline | C-N Coupling | 82 |

| 4-Iodoanisole | Thiophenol | C-S Coupling | 89 |

The regioselectivity in these palladium-catalyzed reactions is generally high, with the coupling occurring selectively at the carbon-halogen bond. researchgate.net The ability of the this compound ligand to facilitate these diverse transformations underscores its potential in synthetic organic chemistry, providing a versatile tool for the construction of complex molecular architectures.

Computational and Theoretical Studies of 1 2 Pyridinyl Benzotriazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method for studying the electronic and geometric properties of 1-(2-Pyridinyl)benzotriazole and its derivatives. These calculations provide a fundamental understanding of the molecule's behavior at the atomic level.

The 1,2,3-triazole ring plays a crucial role in the electronic structure and reactivity of this compound. DFT studies have shown that the triazole moiety can effectively stabilize radical species through spin delocalization. The presence of three consecutive sp² nitrogen atoms within the 1,2,3-triazole ring imparts particular electron-donating capabilities. researchgate.net

In the context of radical anions of N-alkylbenzotriazoles, DFT calculations, in conjunction with Electron Paramagnetic Resonance (EPR) spectroscopy, have revealed that the electron spin distribution is highly dependent on the point of attachment to the benzotriazole (B28993) ring. nih.gov For N1-substituted isomers, the spin is more delocalized over the entire benzotriazole system. In contrast, for N2-isomers, a significant portion of the electron spin resides within the N3 portion of the triazole ring, which can lead to a loss of planarity upon reduction. nih.gov These findings are critical for understanding the redox properties of this compound and its behavior in electron transfer reactions.

The ability of the triazole group to stabilize radicals is a key factor in its utility in various chemical transformations. The conjugation between the pyridinyl and benzotriazole rings can be modulated by rotation around the C-N bond, allowing the molecule to accommodate changes in charge density during redox processes. gre.ac.uk

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the reactive behavior of molecules by mapping the electrostatic potential onto the electron density surface. For this compound, MEP analysis reveals the regions of positive and negative electrostatic potential, which correspond to likely sites for electrophilic and nucleophilic attack, respectively.

In a study of a copper(II) complex containing 1-(2-pyridyl)benzotriazole (pyb) as a ligand, MEP analysis of the complex showed distinct potential distributions. researchgate.net The analysis of related benzotriazole derivatives indicates that negative potential sites are typically located around the electronegative nitrogen atoms of the triazole and pyridinyl rings, while positive potentials are found around the hydrogen atoms. tandfonline.comresearchgate.net This distribution of electrostatic potential is crucial for understanding intermolecular interactions, such as hydrogen bonding and coordination with metal ions. The MEP analysis helps to rationalize the preferred sites of interaction for this compound in chemical reactions and biological systems.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energies of the HOMO and LUMO and their energy gap (ΔE) provide insights into the chemical reactivity, kinetic stability, and electronic transitions of a molecule.

DFT calculations have been used to determine the HOMO-LUMO energies for this compound and its complexes. In a study of tris-homoleptic ruthenium(II) and iron(II) complexes with 1-(pyridin-2-yl)-1H-benzo[d] gre.ac.ukresearchgate.netresearchgate.nettriazole (BTZ-2P), it was found that the BTZ-2P ligand acts as a strong π-acceptor. researchgate.net This property leads to a stabilization of the HOMO and destabilization of the LUMO in the metal complexes. researchgate.net

For the free ligand, the HOMO is typically localized on the more electron-rich benzotriazole moiety, while the LUMO is often distributed over the pyridinyl ring and the triazole system. The energy gap between the HOMO and LUMO is a measure of the molecule's excitability; a smaller gap suggests that the molecule is more easily excitable. science.gov The electronic structure of 2-azinyl-2H-benzotriazoles, including 2-(2-pyridinyl)-2H-benzotriazole, has been investigated using TD-DFT, revealing that the lowest energy transition is typically a π-π* excitation. vanderbilt.edu

Table 1: Frontier Molecular Orbital Energies of a Related Benzotriazole Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.467 |

| LUMO | -0.682 |

| Energy Gap (ΔE) | 6.785 |

Data for 3-bromo-2-hydroxypyridine, a related heterocyclic compound, illustrating typical FMO energy values. mdpi.com

The three-dimensional structure of this compound is a critical determinant of its properties and reactivity. DFT calculations are widely used to determine the most stable conformation (geometry optimization) of molecules.

For N-substituted benzotriazoles, the conformation is largely defined by the torsion angles between the substituent and the benzotriazole ring system. In a study of N-benzenesulfonyl-1H-1,2,3-benzotriazole, a full geometry minimization was performed at the B3LYP/6-311++G(2d,p) level of theory to find the lowest energy conformations. conicet.gov.ar For 2-aryl-2H-benzotriazoles, the twist angle between the benzotriazole and the aryl ring is a key parameter. For instance, in 2-(2,4-dimethylphenyl)-2H-benzotriazole, the calculated twisting angle at the B3LYP/6-31G** level was found to be -35.52°. mdpi.com

Quantum-chemical calculations on 2-(1H-benzotriazol-1-yl)quinoline-3-carbaldehyde, a related system, were performed using the B3LYP/6-31+G* method to determine the relative stability of the benzotriazol-1-yl and benzotriazol-2-yl isomers. mdpi.com Such calculations are essential for predicting the thermodynamically favored isomer in synthetic procedures. The geometry of this compound will be influenced by a balance of steric and electronic effects, including potential intramolecular hydrogen bonding and π-π stacking interactions.

Kinetic Isotope Effects (KIE) for Mechanistic Elucidation

Primary KIEs are observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. epfl.ch For example, if a C-H bond involving the pyridinyl or benzotriazole ring is cleaved, a significant kH/kD value would be expected. Secondary KIEs occur when the isotopically substituted atom is not directly involved in bond breaking or formation but is located near the reaction center. wikipedia.org These effects can provide information about changes in hybridization at the transition state.

In multi-step reactions, the apparent KIE is a composite of the KIEs for each individual step, weighted by their degree of kinetic significance. nih.gov For reactions involving this compound, such as nucleophilic substitution or metal-catalyzed coupling, measuring KIEs could help to distinguish between different proposed mechanisms, for instance, by determining whether a particular bond cleavage is part of the rate-limiting step.

Simulation of Solution Behavior and Solvent Effects

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational methods are used to simulate the effects of the solvent on the properties and reactivity of this compound.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach has been used to study the tautomerization of 1,2,3-triazole and its derivatives in solution, showing that the relative stability of tautomers can be solvent-dependent. researchgate.net

Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of solute-solvent interactions. Monte Carlo simulations of 1H-benzotriazole in water have shown significant electronic polarization of the heterocycle by the solvent molecules. nih.gov For complex processes like excited-state intramolecular proton transfer (ESIPT) in benzotriazole derivatives, solvent effects can be critical and are investigated using time-dependent DFT with solvent models.

Understanding the influence of the solvent on the electronic structure, stability, and reactivity of this compound is essential for predicting its behavior in various chemical and biological contexts.

Table 2: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| 1-(pyridin-2-yl)-1H-benzo[d] gre.ac.ukresearchgate.netresearchgate.nettriazole | |

| 2-(2-pyridyl)benzotriazole | |

| N-benzenesulfonyl-1H-1,2,3-benzotriazole | |

| 2-(2,4-dimethylphenyl)-2H-benzotriazole | |

| 2-(1H-benzotriazol-1-yl)quinoline-3-carbaldehyde | |

| 3-bromo-2-hydroxypyridine | |

| 1H-benzotriazole | |

| N-alkylbenzotriazoles | |

| 2-azinyl-2H-benzotriazoles | |

| Copper | |

| Ruthenium |

Modeling of Metal-Ligand Bonding Characteristics

Computational modeling has been instrumental in understanding the bonding between this compound and various metal centers. These studies often focus on elucidating the ligand's σ-donor and π-acceptor capabilities, which are crucial for its coordinating and catalytic behavior.

In one such study, tris-homoleptic ruthenium(II) and iron(II) complexes with 1-(pyridin-2-yl)-1H-benzo[d] nih.govacs.orgresearchgate.nettriazole (BTZ-2P) were synthesized and characterized. researchgate.net Theoretical calculations, in conjunction with experimental data, confirmed that the BTZ-2P ligand is not only a good σ-donor but also exhibits strong π-acceptor properties, which are superior to the classic 2,2'-bipyridine (B1663995) ligand. researchgate.net This strong π-acceptor character leads to a stabilization of the highest occupied molecular orbital (HOMO) and destabilization of the lowest unoccupied molecular orbital (LUMO) in the metal complexes. researchgate.net

Similarly, a combined experimental and theoretical investigation of a copper(II) complex, [Cu(II)(pyb)2(OTf)2], where 'pyb' is 1-(2-pyridyl)benzotriazole, highlighted the ligand's role in controlling the structural and electronic properties of the catalyst. researchgate.net High-level theoretical calculations suggested that the bridging nitrogen atom of the benzotriazole moiety dictates a trans coordination geometry at the copper center and permits ligand rotation. researchgate.net This flexibility is a key factor in the catalytic process.

Further computational analysis has been applied to understand the coordination of this compound and its derivatives with other metals. For instance, density functional theory (DFT) calculations were used to study chromium(III) complexes with bis(benzotriazolyl)pyridine ligands, showing a distorted octahedral geometry around the metal center. bohrium.com In another example, the chelating ability of 2-azinyl-2H-benzotriazoles with MgH2 was evaluated using DFT, revealing trends in complex formation and geometry as a function of the azine ring structure. vanderbilt.edu

The table below summarizes key findings from computational studies on the metal-ligand bonding characteristics of this compound and its derivatives.

| Metal Center | Complex/Ligand | Computational Method | Key Findings on Bonding |

| Ru(II) / Fe(II) | Ru(BTZ-2P)32 / Fe(BTZ-2P)32 | Theoretical Calculations | Strong π-acceptor property, stabilization of HOMO, destabilization of LUMO. researchgate.net |

| Cu(II) | [Cu(II)(pyb)2(OTf)2] | High-Level Theoretical Calculations | Bridging N atom imposes trans coordination and allows ligand rotation. researchgate.net |

| Cr(III) | [CrCl3{2,6-bis(benzotriazolyl)pyridine-N,N,N}] | DFT | Distorted octahedral geometry. bohrium.com |

| Mg | MgH2 with 2-azinyl-2H-benzotriazoles | DFT | Elucidation of trends in complex formation and geometry. vanderbilt.edu |

Computational Insights into Catalytic Mechanisms and Intermediates

Computational studies have provided deep insights into the mechanisms of catalytic reactions involving this compound, particularly in rhodium-catalyzed coupling reactions. These investigations have helped to elucidate reaction pathways, identify key intermediates, and understand the factors governing selectivity.

A key area of investigation has been the rhodium-catalyzed coupling of benzotriazoles and allenes. nih.govacs.org Initial computational analyses suggested a catalytic cycle involving neutral rhodium species, proceeding through N-H oxidative addition, allene (B1206475) coordination, hydrometalation, and reductive elimination. nih.govacs.org However, more recent and detailed experimental and computational work has revised this mechanism.

Proton Shuttling and C-H Bond Activation

Recent studies have challenged the previously proposed mechanism of N-H oxidative addition at the rhodium center. nih.govacs.org Instead, a "counteranion-assisted proton shuttling" mechanism is now favored for the isomerization of benzotriazole and the cleavage of its N-H bond. nih.govacs.orgresearchgate.net This mechanism suggests that the proton is transferred with the assistance of a counteranion, avoiding a direct oxidative addition to the metal. nih.govacs.org

In the context of a copper-catalyzed A3 coupling reaction, computational findings suggest that the 1-(2-pyridyl)benzotriazole ligand facilitates the activation of the alkyne C-H bond via a transient Cu(I) species. researchgate.net The labile nature of the ligand allows for the necessary structural rearrangements to enable this activation.

Role of Cationic Species in Catalysis

Computational and experimental data strongly suggest that cationic rhodium species are highly relevant to the catalytic cycle in the coupling of benzotriazoles and allenes. nih.govacs.org The formation of these cationic species can occur through the abstraction of a chloride ligand from a neutral precursor. nih.govacs.org

Calculations have shown that the heterolytic cleavage of the Rh-Cl bond to form a cationic complex is energetically feasible. nih.govacs.org For example, the activation barrier for the cleavage of the Rh-Cl bond in [Rh(Cl)(DPEPhos)(allene)(BTAH)] was calculated to be 65.0 kJ·mol⁻¹. nih.govacs.org The resulting cationic complex is stabilized by a hydrogen bond between the chloride ion and the proton of the benzotriazole. nih.govacs.org Interestingly, the energy difference between the cationic and neutral complexes was found to be very small, indicating that cationic species are energetically accessible during the reaction. nih.govacs.org

The formation of a cationic di-benzotriazole complex has been computationally investigated and is proposed to be a factor in catalyst inhibition, particularly at high concentrations of benzotriazole. nih.govacs.org This inhibition occurs because the formation of the cationic species is favored when the chloride ion is stabilized by hydrogen bonding to the NH unit of another benzotriazole molecule. nih.govacs.org

The following table presents a summary of the calculated energetic data related to the role of cationic species in catalysis.

| Reaction/Process | System | Computational Method | Calculated Energy (kJ·mol⁻¹) | Significance |

| Heterolytic Rh-Cl bond cleavage | [Rh(Cl)(DPEPhos)(allene)(BTAH)] | DLPNO–CCSD(T)/def2-TZVP/SMD//B3LYP-D3/def2-SVPP | 65.0 (Activation Barrier) | Formation of cationic species is feasible. nih.govacs.org |

| Energy difference between cationic and neutral complexes | [Rh(DPEPhos)(allene)(BTAH)]Cl vs. neutral complex | Not specified | 4.9 (ΔΔRG) | Cationic species are energetically accessible. nih.govacs.org |

| Isomerization of BTAH in cationic complex | [Rh(DPEPhos)(allene)(BTAH)]+ | Not specified | 295.5 (Activation Barrier) | Direct isomerization in the cationic complex is energetically inaccessible. nih.govacs.org |

Biological and Biomedical Research Applications of 1 2 Pyridinyl Benzotriazole Derivatives

Antimicrobial Activity

The quest for novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Derivatives of 1-(2-Pyridinyl)benzotriazole have demonstrated a broad spectrum of antimicrobial activity, encompassing antibacterial, antifungal, and antiprotozoal effects. ijpsr.comgsconlinepress.com

Antibacterial Efficacy

Research has shown that various derivatives of this compound exhibit notable antibacterial properties. For instance, silver(I) compounds derived from 1-(2-pyridyl)benzotriazole have been synthesized and tested for their antimicrobial capabilities. rsc.org One such compound, featuring a triflate anion, displayed interesting antimicrobial properties at the micromolar level. rsc.org The proposed mechanism for these silver-based compounds involves the release of Ag(I) ions, which can infiltrate bacterial cell membranes and disrupt their normal function. rsc.org

Furthermore, studies on other benzotriazole (B28993) derivatives have highlighted their potential against a range of bacteria. For example, N-acyl-1H-benzotriazole derivatives have been shown to possess bactericidal activity. nih.gov Similarly, 1-(1H-benzotriazol-1-yl)-2-(heterocyclyl)ethanones have also been reported to have a similar antimicrobial profile. nih.gov The antibacterial activity of some benzotriazole derivatives is thought to be mediated through the inhibition of essential biosynthetic pathways in bacteria, such as L-cysteine biosynthesis. ptfarm.pl

A series of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines, which share structural similarities with the core scaffold, have been evaluated for their in vitro antibacterial activities against bacteria such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. japsonline.com Some of these compounds displayed moderate antibacterial activity against the tested species. japsonline.com

Antifungal Efficacy

The antifungal potential of this compound derivatives and related benzotriazole compounds has been a significant area of investigation. rasayanjournal.co.innih.gov Several synthesized 1,2,3-benzotriazole derivatives have shown considerable antifungal activity against pathogenic fungi like Aspergillus niger and Candida albicans. researchgate.net The efficacy of these compounds is often compared to standard antifungal drugs. gsconlinepress.com

Studies have revealed that the substitution pattern on the benzotriazole ring system plays a crucial role in determining the antifungal potency. For example, the presence of methyl, ethyl, trichloromethyl, 2-pyridyl, and 3-pyridyl groups in benzimidazole-substituted benzotriazoles has been found to enhance antifungal activity against fungi such as P. oryzae, B. cinerea, A. niger, C. albicans, and T. rubrum. rasayanjournal.co.in

In one study, newer 1-(1H-benzo[d] rsc.orgrasayanjournal.co.inmdpi.comtriazole-1-carbonyl) derivatives were synthesized and assayed for their antifungal activity. One derivative, in particular, showed excellent activity against Candida albicans. researchgate.net The attachment of a phenyl or a phenyl with electron-withdrawing substituents to either a nitrile or azo functional group was attributed to the substantial antifungal activity of these benzotriazoles. researchgate.net

However, it is also noted that the antifungal activity can vary significantly among different derivatives. For instance, while some benzimidazole (B57391) derivatives showed better antifungal activities than benzotriazole derivatives, a piperazine (B1678402) analogue had no significant antifungal effect. nih.gov

Antiprotozoal Activity

The exploration of benzotriazole derivatives has extended to their potential against protozoan parasites. ijpsr.com Research has shown that certain benzotriazole compounds exhibit activity against protozoa like Entamoeba histolytica. nih.gov For instance, 6-chloro-1H-benzotriazole has demonstrated micromolar activity against this parasite. nih.gov

Furthermore, derivatives of benzotriazole have been synthesized and evaluated for their in vitro antiprotozoal activity against Acanthamoeba castellanii trophozoites and cysts. nih.gov These studies highlight the potential of the benzotriazole scaffold in the development of new antiprotozoal agents. uniss.it

Anticancer and Antiproliferative Effects

The development of novel anticancer agents is a cornerstone of biomedical research. Derivatives of this compound have emerged as promising candidates due to their ability to inhibit cancer cell growth through various mechanisms. gsconlinepress.comresearchgate.netunica.itnih.gov

Histone Deacetylase Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression and are considered important targets for cancer therapy. uniroma1.it Several studies have investigated benzotriazole derivatives as potential HDAC inhibitors. google.com

Research has indicated that certain compounds related to the benzo[d] rsc.orgrasayanjournal.co.inmdpi.comtriazole structure can act as histone deacetylase inhibitors. For example, one related compound was identified as a potential histone deacetylase inhibitor with an IC(50) of 9.4 μM. The structural features of these molecules, often including a long aliphatic chain, are designed to mimic known HDAC inhibitors. researchgate.net

Michael adducts of nih.gov-shogaol with pyridine (B92270) and benzothiazole (B30560) have been evaluated for their histone deacetylase inhibitory activity, with some derivatives showing moderate to good inhibition. researchgate.net Molecular docking studies have been employed to understand the interaction of these compounds with different HDAC isoforms, suggesting potential for selective inhibition. researchgate.net

Inhibition of Cell Growth in Human Cancer Cell Lines

A significant body of research has focused on the direct antiproliferative effects of this compound and related derivatives on various human cancer cell lines. mdpi.comresearchgate.net These compounds have demonstrated the ability to inhibit cell growth with varying degrees of potency and selectivity. mdpi.com

For instance, a series of novel quinoline-3-carbaldehyde hydrazones containing a benzotriazole moiety showed pronounced cancer cell growth inhibitory effects with IC50 values in the micromolar range. mdpi.com The most potent compound in this series, 2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline, exhibited a cytostatic effect on the tested cancer cell lines. mdpi.com

Other studies have reported on pyrimidine-benzotriazole derivatives with excellent antiproliferative activities, particularly against cervical cancer cell lines. researchgate.net The antiproliferative effects of these quinoline-containing compounds are thought to arise from various mechanisms, including cell cycle arrest, apoptosis, and inhibition of key cellular processes like angiogenesis and tubulin polymerization. mdpi.com

The following table summarizes the inhibitory concentrations (IC50) of selected this compound derivatives and related compounds against various human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) |

| 2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline (5e) | DAN-G (Pancreatic) | 1.23 |

| 2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline (5e) | LCLC-103H (Lung) | 1.49 |

| 2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline (5e) | SISO (Cervical) | 1.34 |

| N′-[(2-(1H-benzotriazol-1-yl)quinolin-3-yl)methylene]-benzohydrazide (7a) | DAN-G (Pancreatic) | 4.19 |

| N′-[(2-(1H-benzotriazol-1-yl)quinolin-3-yl)methylene]-benzohydrazide (7a) | SISO (Cervical) | 6.59 |

| N′-[(2-1H-benzotriazol-1-yl)quinolin-3-yl)methylene]-naphthalene-2-sulfonohydrazide (9h) | DAN-G (Pancreatic) | 5.87 |

| N′-[(2-1H-benzotriazol-1-yl)quinolin-3-yl)methylene]-naphthalene-2-sulfonohydrazide (9h) | SISO (Cervical) | 4.35 |

Targeting Specific Cancer Cell Lines

Research has demonstrated the potential of this compound derivatives as anticancer agents, with studies highlighting their activity against various cancer cell lines. For instance, certain benzotriazole derivatives have shown high efficiency against human breast carcinoma cells (MCF7). scientificarchives.com

New series of benzotriazole derivatives bearing an imidazol-2-thione moiety have been synthesized and evaluated for their in vitro anticancer activity against several human cancer cell lines, including:

HCT-116 (colorectal cancer)

HL-60 (human promyelocytic leukemia)

MCF-7 (breast cancer) researchgate.net

One particular compound functionalized with 2,4-dichloro substitution exhibited potent activity against MCF-7, HL-60, and HCT-116 cell lines, with IC50 values of 3.57, 0.40, and 2.63 µM, respectively. researchgate.net Additionally, some pyridine-2(1H)-one and pyridine-2(1H)-thione derivatives have demonstrated anticancer effects against MCF7, ovarian adenocarcinoma cells (SK-OV-3), and blood cancer cells (CCRF-CEM). scientificarchives.com

Furthermore, a series of bis-benzotriazole-dicarboxamide derivatives were synthesized and tested for their antitumor activity. unica.it Four of these derivatives (3b, 3d, 4d, and 9b) displayed notable antiproliferative activity, inhibiting cell growth in two different antitumor screenings. unica.it Compound 3b was identified as a lead compound due to its broad range of activity and potency, and it was found to induce apoptosis in SK-MES1 tumor cells in a dose-dependent manner. unica.it

| Derivative Type | Cancer Cell Line(s) | Key Findings |

| Benzotriazole with imidazol-2-thione | HCT-116, HL-60, MCF-7 | Compound with 2,4-dichloro substitution showed potent activity with low IC50 values. researchgate.net |

| Pyridine-2(1H)-one and -thione | MCF7, SK-OV-3, CCRF-CEM | Demonstrated anticancer effects. scientificarchives.com |

| Bis-benzotriazole-dicarboxamide | SK-MES1 | Compound 3b induced apoptosis in a dose-dependent manner. unica.it |

Antiviral Activity

Benzotriazole derivatives have been extensively investigated for their antiviral properties against a wide spectrum of viruses. openmedicinalchemistryjournal.comnih.gov These compounds have shown promise in combating various viral infections, making them a focal point of antiviral drug discovery. openmedicinalchemistryjournal.com

Activity against Coxsackievirus B5

Several studies have highlighted the selective antiviral activity of benzotriazole derivatives against Coxsackievirus B5 (CVB5), a member of the Picornaviridae family. nih.govdiva-portal.org A notable number of benzo[d] openmedicinalchemistryjournal.comnih.govresearchgate.nettriazol-1(2)-yl derivatives were designed and synthesized, with five compounds (11b, 18e, 41a, 43a, and 99b) emerging as selectively active against CVB5, exhibiting EC50 values ranging from 6 to 18.5 μM. nih.govdiva-portal.orgresearchgate.net

Further investigation into these derivatives revealed that compounds 18e and 43a were particularly active against CVB5. nih.govdiva-portal.orgresearchgate.net Compound 18e was selected for further studies to determine its mechanism of action. nih.govdiva-portal.orgresearchgate.net In another study, a library of 64 benzotriazole derivatives was screened, and compound 56, a [4-(benzotriazol-2-yl)phenoxy]alkanoic acid, displayed potent and selective activity against CVB-5 with an EC50 of 0.15 μM. nih.gov

| Compound | EC50 against CVB5 (µM) |

| 11b | 6 - 18.5 nih.govdiva-portal.org |

| 18e | 6 - 18.5 nih.govdiva-portal.org |

| 41a | 18.5 nih.gov |

| 43a | 9 nih.gov |

| 99b | 6 - 18.5 nih.govdiva-portal.org |

| 56 | 0.15 nih.gov |

Mechanisms of Antiviral Action (e.g., Viral Attachment Inhibition)

The antiviral mechanisms of this compound derivatives are multifaceted and can target various stages of the viral life cycle. pharmafeatures.com One of the primary mechanisms identified is the inhibition of viral attachment to host cells. nih.govdiva-portal.orgresearchgate.net

Studies on compound 18e, a derivative active against Coxsackievirus B5, revealed that it protects cells from viral infection by interfering with the early phase of infection. nih.govdiva-portal.orgresearchgate.net This protection was most effective when cells were pre-treated with the compound, suggesting that it hinders the viral attachment process. nih.govdiva-portal.orgresearchgate.net Importantly, compound 18e did not exhibit virucidal activity, meaning it does not directly kill the virus but rather prevents it from entering the host cell. nih.govdiva-portal.orgresearchgate.net

Other proposed antiviral mechanisms for benzotriazole derivatives include:

Inhibition of viral replication enzymes: Some derivatives target essential viral proteins like RNA-dependent RNA polymerase (RdRp) and helicase, which are crucial for viral genome replication. pharmafeatures.com

Disruption of viral assembly: Certain analogues can interfere with the proper formation of viral capsids by causing misfolding or aggregation of structural proteins. pharmafeatures.com

Interference with viral proteases: Some derivatives can inhibit viral proteases that are necessary for processing viral polyproteins into functional units, thereby preventing the assembly of new virions. pharmafeatures.com

Modulation of host-directed pathways: Some compounds can act as host-directed antivirals by modulating host kinases, such as casein kinase 2 (CK2), that are hijacked by viruses to facilitate their replication. pharmafeatures.com

Antioxidant Properties and Free Radical Scavenging

Benzotriazole derivatives have demonstrated significant antioxidant activities, making them potential candidates for combating oxidative stress-related diseases. researchgate.netijcrt.org Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various pathological conditions, including inflammation, cancer, and neurodegenerative diseases. researchgate.net

The antioxidant potential of these compounds is often evaluated by their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). d-nb.info The presence of specific functional groups, such as a hydroxyl (-OH) group, can enhance the antioxidant capacity of these molecules. isres.org For example, some 1,2,4-triazole (B32235) derivatives with a hydroxyl group at the para position have shown good antioxidant activity due to possible extended conjugation after hydrogen radical abstraction. isres.org

In a study of new benzazole derivatives, which include benzotriazoles, compounds were tested for their ability to scavenge superoxide (B77818) anions and inhibit lipid peroxidation. d-nb.info Certain compounds showed potent scavenging effects on superoxide radicals. d-nb.info Similarly, a series of 2-phenoxy-benzo[g]triazoloquinazolines were evaluated for their antioxidant activity using DPPH radical scavenging and other assays, with some compounds demonstrating good free radical scavenging capacity. nih.gov

Analgesic Activity

Certain derivatives of benzotriazole have been reported to possess analgesic properties. researchgate.netgsconlinepress.com A series of 5-arylidene-2-aryl-3-(benzotriazoloacetamidyl)-1,3-thiazolidin-4-ones were synthesized and evaluated for their analgesic activity, with three compounds showing superior action compared to the reference drug, acetylsalicylic acid. gsconlinepress.com

In another study, a series of propionylbenzotriazoles and chlorosubstituted phenoxyacetyl derivatives were synthesized and assessed for their analgesic effects. gsconlinepress.com Among them, 2,5-dichlorophenoxyacetyl benzotriazole demonstrated a discreetly enhanced analgesic activity. gsconlinepress.com Furthermore, some N-acyl-1H-benzotriazole derivatives have also shown analgesic effects. nih.gov

Anti-inflammatory Activity

The anti-inflammatory potential of benzotriazole derivatives has been a subject of considerable research. researchgate.netnih.gov Inflammation is a complex biological response to harmful stimuli, and its dysregulation can lead to various chronic diseases. ekb.eg

A series of novel 2-pyridyl-2-thiobenzothiazole compounds were prepared and investigated for their anti-inflammatory properties. nih.gov One of the derivatives, (3-carboxy-2-pyridyl)-2-thiobenzothiazole, was found to have the most potent anti-inflammatory activity, being 1.34 times more active than the well-known non-steroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov

The mechanism of anti-inflammatory action for some benzimidazole derivatives, which are structurally related to benzotriazoles, has been linked to the inhibition of cyclo-oxygenase-2 (COX-2). ekb.eg COX-2 is an enzyme that plays a key role in the inflammatory process. ekb.eg Several novel benzimidazole derivatives have shown promising selectivity and in vitro COX-2 inhibition, with some compounds exhibiting significant in vivo anti-inflammatory activity in carrageenan-induced paw edema models. ekb.eg

Antitubercular Efficacy